

# An In-depth Technical Guide to DL-TBOA: Properties, Characteristics, and Experimental Protocols

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## Compound of Interest

Compound Name: *DL-Tboa*

Cat. No.: *B1239409*

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## Abstract

DL-threo- $\beta$ -Benzyloxyaspartic acid (**DL-TBOA**) is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), **DL-TBOA** plays a crucial role in elucidating the physiological and pathological functions of glutamate uptake. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of **DL-TBOA**. It includes detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of its mechanism of action and experimental workflows to facilitate its effective use in a laboratory setting.

## Core Properties and Characteristics

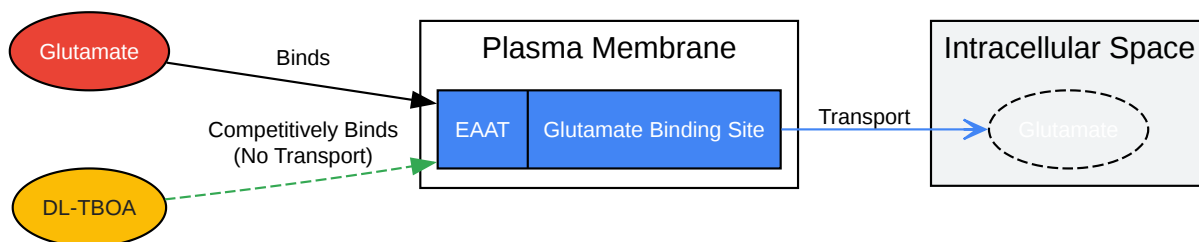
**DL-TBOA** is a synthetic derivative of aspartic acid characterized by the addition of a benzyloxy group. This structural modification confers its potent inhibitory activity against EAATs.

Property	Value	Reference
Chemical Name	DL-threo-β-Benzyloxyaspartic acid	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>5</sub>	[1]
Molecular Weight	239.23 g/mol	[1]
Appearance	White solid	[3]
Solubility	Soluble in DMSO (>100 mM), sparingly soluble in water (approx. 5 mM with gentle warming)	[3][4]
Storage	Desiccate at -20°C	[3][4]
Purity	≥98% (HPLC)	[1]

## Mechanism of Action

**DL-TBOA** functions as a competitive antagonist at the glutamate binding site of all five known subtypes of excitatory amino acid transporters (EAAT1-5).[1][4][5] Unlike the natural substrate glutamate, **DL-TBOA** is not transported into the cell, making it a pure blocker of uptake.[2][6] This blockade leads to an accumulation of extracellular glutamate, a property that is instrumental in studying the consequences of impaired glutamate clearance in various neurological conditions.[6] **DL-TBOA** exhibits high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[2][4]

## Signaling Pathway: Competitive Inhibition of EAATs by DL-TBOA



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Caption: Competitive inhibition of EAAT by **DL-TBOA**.

## Quantitative Pharmacological Data

The inhibitory potency of **DL-TBOA** varies across the different EAAT subtypes. This data is crucial for designing experiments and interpreting results.

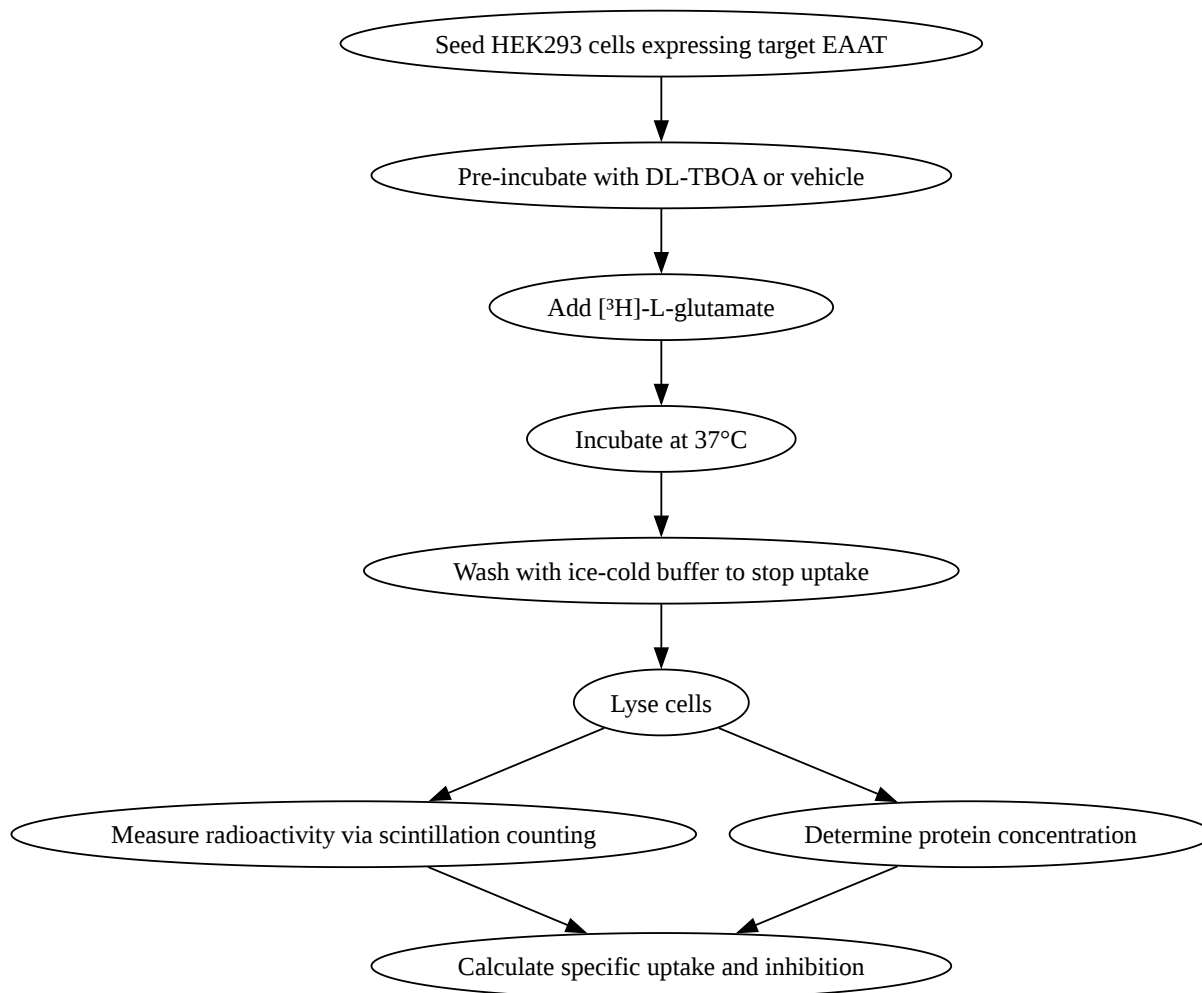
EAAT Subtype	Inhibition Constant (K <sub>i</sub> )	IC <sub>50</sub> Value	Reference
EAAT1 (GLAST)	42 μM ([ <sup>14</sup> C]glutamate uptake in COS-1 cells)	70 μM	[2][5][7]
EAAT1 (GLAST)	9.3 μM ([ <sup>3</sup> H]-d-Asp uptake in HEK293 cells)		[1]
EAAT2 (GLT-1)	5.7 μM ([ <sup>14</sup> C]glutamate uptake in COS-1 cells)	6 μM	[2][5][7]
EAAT2 (GLT-1)	2.2 μM ([ <sup>3</sup> H]-d-Asp uptake in HEK293 cells)		[1]
EAAT3 (EAAC1)	9.3 μM ([ <sup>3</sup> H]-d-Asp uptake in HEK293 cells)	6 μM	[1][5]
EAAT4	4.4 μM	[1][5]	
EAAT5	3.2 μM	[1][5]	

## Experimental Protocols

The following are detailed methodologies for key experiments involving **DL-TBOA**.

### Radiolabeled Glutamate Uptake Assay in HEK293 Cells

This assay measures the inhibition of glutamate transport into cells expressing a specific EAAT subtype.



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